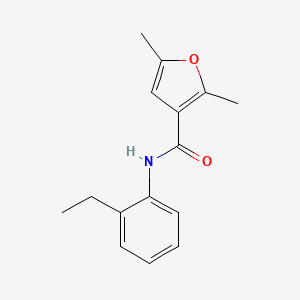

N-(2-ethylphenyl)-2,5-dimethylfuran-3-carboxamide

Beschreibung

N-(2-ethylphenyl)-2,5-dimethylfuran-3-carboxamide is a synthetic small molecule featuring a furan ring substituted with methyl groups at positions 2 and 4. The carboxamide group at position 3 is linked to a 2-ethylphenyl substituent.

Eigenschaften

IUPAC Name |

N-(2-ethylphenyl)-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-4-12-7-5-6-8-14(12)16-15(17)13-9-10(2)18-11(13)3/h5-9H,4H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVULVWPZCXDAAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=C(OC(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2,5-dimethylfuran-3-carboxamide typically involves the reaction of 2-ethylphenylamine with 2,5-dimethylfuran-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(2-ethylphenyl)-2,5-dimethylfuran-3-carboxamide may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-ethylphenyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Studied for its potential as a drug candidate due to its unique structural features.

Industry: Utilized in the development of novel materials and as an intermediate in organic synthesis.

Wirkmechanismus

The mechanism by which N-(2-ethylphenyl)-2,5-dimethylfuran-3-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amide and furan moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on the provided evidence and inferred structural relationships:

Table 1: Structural and Functional Comparison

Key Observations:

Core Heterocycle: The target compound’s furan ring lacks the fused pyridine system seen in the analog from .

Substituent Effects: The 2-ethylphenyl group in the target compound contributes to hydrophobicity but lacks electron-withdrawing effects. In contrast, the 4-fluorophenyl and trifluoroethylamino groups in the analog introduce polarity and metabolic resistance, which are advantageous in drug design .

Synthetic Considerations :

- The analog’s synthesis () employs tetramethylisouronium hexafluorophosphate (V), a coupling reagent, suggesting that its carboxamide formation may require more stringent conditions than the target compound’s simpler amidation .

Biologische Aktivität

N-(2-ethylphenyl)-2,5-dimethylfuran-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring substituted with an ethylphenyl group and a carboxamide functional group. Its structure can be represented as follows:

- Molecular Formula: C13H15NO2

- Molecular Weight: 219.27 g/mol

N-(2-ethylphenyl)-2,5-dimethylfuran-3-carboxamide is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, preventing substrate access. This inhibition can lead to altered metabolic pathways.

- Receptor Interaction: It may interact with cellular receptors, modulating signal transduction pathways that influence various physiological responses.

- Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially making it a candidate for developing new antimicrobial agents.

Antimicrobial Activity

Research has indicated that N-(2-ethylphenyl)-2,5-dimethylfuran-3-carboxamide possesses notable antimicrobial activity. In vitro studies have shown varying degrees of effectiveness against different bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

| Pseudomonas aeruginosa | 10 | 100 |

These results suggest that the compound may be particularly effective against Gram-positive bacteria.

Anti-inflammatory Properties

In addition to its antimicrobial effects, N-(2-ethylphenyl)-2,5-dimethylfuran-3-carboxamide has been studied for its anti-inflammatory potential. In vitro assays demonstrated that the compound can reduce the production of pro-inflammatory cytokines in immune cells.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 200 | 120 |

| IL-6 | 150 | 80 |

The reduction in cytokine levels indicates a possible mechanism for its anti-inflammatory effects.

Case Study: Antimicrobial Efficacy

A recent study investigated the efficacy of N-(2-ethylphenyl)-2,5-dimethylfuran-3-carboxamide against various pathogens. The study highlighted that the compound not only inhibited bacterial growth but also demonstrated low cytotoxicity in human cell lines.

Further research has focused on elucidating the precise mechanisms by which this compound exerts its effects. One study employed molecular docking techniques to predict binding affinities with target enzymes involved in inflammation and microbial resistance pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.